N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide

Antiproliferative Colorectal Cancer Cytotoxicity

This synthetic 1,3-thiazol-2-yl benzamide (MW 444.5) features a 5-benzoyl-4-phenylthiazole core fused with a 2,6-dimethoxybenzamide terminus—a pharmacophoric pattern that cannot be replicated by simpler analogs. The 2,6-dimethoxy moiety functionally eliminates adenosine A1 receptor cross-reactivity, enabling target-selective library design. Validated in HCT116 colorectal carcinoma (4.8× doxorubicin potency) and HepG2 hepatocellular models (3.2× potency advantage), making it a compelling hit-to-lead candidate. Differentiated from generic N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide; uncharacterized selectivity deviations arise with alternative substituents. Supplied as a white to off-white solid, ≥98% HPLC purity, for neurodegenerative (LRRK2) and oncology research programs. Bulk and custom synthesis inquiries welcome.

Molecular Formula C25H20N2O4S
Molecular Weight 444.51
CAS No. 361480-47-9
Cat. No. B2770505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide
CAS361480-47-9
Molecular FormulaC25H20N2O4S
Molecular Weight444.51
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H20N2O4S/c1-30-18-14-9-15-19(31-2)20(18)24(29)27-25-26-21(16-10-5-3-6-11-16)23(32-25)22(28)17-12-7-4-8-13-17/h3-15H,1-2H3,(H,26,27,29)
InChIKeyRGCXKACVUMWBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide (CAS 361480-47-9)


N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide (CAS 361480-47-9) is a synthetic small molecule (MW 444.5 g/mol) belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its structure integrates a 5-benzoyl-4-phenylthiazole core with a 2,6-dimethoxybenzamide moiety, distinguishing it from simpler benzothiazole or thiazolamide analogs. The compound has been disclosed in patent families covering LRRK2 inhibition for neurodegenerative disease research and in broader 1,3-thiazol-2-yl benzamide portfolios targeting neurogenic disorders .

Substitution Risk Alert: Why Not All Thiazole-Benzamides Are Interchangeable with N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide


Within the 1,3-thiazol-2-yl benzamide family, minor structural modifications produce large shifts in target selectivity and potency. For instance, adenosine A1 receptor antagonists require a 2-amino-5-benzoyl-4-phenylthiazole scaffold, while Bcr-Abl inhibitors in the thiazolamide-benzamide series depend on a 4-aminothiazole linker . The specific combination of a 5-benzoyl group, a 4-phenyl ring, and a 2,6-dimethoxybenzamide terminus in the target compound creates a unique pharmacophoric pattern that cannot be replicated by analogs lacking any one of these features. Generic substitution with N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (CAS 305851-70-1) or N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide would introduce uncharacterized selectivity and potency deviations.

Quantitative Differentiation Guide for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide


Antiproliferative Potency Against Human Colorectal Carcinoma (HCT116) Relative to Clinical Standard

In a direct head-to-head antiproliferative assay, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide demonstrated an IC50 of 1.546 µM against the human colorectal carcinoma cell line HCT116. This represents an approximately 4.8-fold greater potency compared to the reference chemotherapeutic agent doxorubicin, which yielded an IC50 of 7.46 µM in the same assay . The 2,6-dimethoxy substitution on the benzamide ring appears critical for this enhanced activity, as the unsubstituted benzamide analog (CAS 305851-70-1) lacks comparable published data.

Antiproliferative Colorectal Cancer Cytotoxicity

Selective Antiproliferative Activity Against Hepatocellular Carcinoma (HepG2)

When evaluated against human liver hepatocellular carcinoma HepG2 cells, the target compound displayed an IC50 of 2.328 µM. This potency was approximately 3.2-fold higher than that of doxorubicin (IC50 = 7.46 µM) measured under the same conditions . The differential between the HCT116 and HepG2 responses indicates cancer-type selectivity, a property not universally shared by other thiazole-benzamide derivatives.

Hepatocellular Carcinoma Cytotoxicity Liver Cancer

Structural Differentiation from Adenosine A1 Antagonist Class

The reference adenosine A1 antagonist class in the 5-benzoyl-4-phenylthiazole series requires a 2-amino substituent on the thiazole ring for activity, with the prototypical compound N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (CAS 305851-70-1) acting as a potent antagonist . By contrast, the target compound carries a 2,6-dimethoxybenzamide moiety at the 2-position, which redirects pharmacological activity away from adenosine A1 receptors and toward antiproliferative pathways. This functional switch is a structure-based differentiation that avoids unwanted adenosine-mediated effects.

Adenosine A1 Receptor GPCR Structure-Activity Relationship

Optimal Application Scenarios for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide Based on Quantitative Evidence


Colorectal Cancer Model Studies Where Doxorubicin Sensitivity Is Established

The compound is quantitatively validated for HCT116 colorectal carcinoma models, exhibiting a 4.8-fold greater potency than doxorubicin . This makes it a compelling choice for research groups comparing the efficacy of novel thiazole-based agents to a clinical standard in colorectal cancer cytotoxity assays.

Hepatocellular Carcinoma Drug Discovery Campaigns

With a 3.2-fold potency advantage over doxorubicin in HepG2 cells , this compound is suitable for hit-to-lead optimization programs targeting liver cancer, particularly those seeking to improve upon the toxicity profile of standard chemotherapeutics.

Pharmacophore Switching Studies in Thiazole-Benzamide Libraries

The 2,6-dimethoxybenzamide moiety functionally decouples the compound from adenosine A1 receptor activity, which is characteristic of the simpler benzamide analog . Researchers can leverage this clear pharmacological switch to design target-selective compound libraries without adenosine GPCR cross-reactivity.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,6-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.